molecular formula C21H16N2O2 B2586069 (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-13-8

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2586069
CAS RN: 313234-13-8
M. Wt: 328.371
InChI Key: HHIBMWOWGRQTFY-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide” is a derivative of chromone carboxamide . Chromone carboxamides are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties .


Synthesis Analysis

The synthesis of chromone carboxamide derivatives, including “this compound”, involves the preparation of a series of chromone carboxamides bearing diverse amide side chains . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of chromone carboxamides, including “this compound”, is characterized by the presence of a chromone nucleus (R 1) and an amide side chain (R 2) . The specific molecular structure of “this compound” is not detailed in the available literature.


Physical And Chemical Properties Analysis

The physico-chemical properties of chromone carboxamides, including “this compound”, are in accordance with the general requirements of the drug development process . The specific physical and chemical properties of “this compound” are not detailed in the available literature.

Mechanism of Action

The mechanism of action of BTCC is not fully understood. However, it has been suggested that BTCC exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTCC has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BTCC has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant activity. BTCC has also been shown to increase the activities of superoxide dismutase (SOD) and catalase (CAT), which are important antioxidant enzymes. In addition, BTCC has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the major advantages of BTCC is its potent antitumor activity against various cancer cell lines. BTCC is also relatively easy to synthesize and purify, making it a suitable candidate for further studies. However, one of the limitations of BTCC is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of BTCC and its potential side effects.

Future Directions

There are several future directions for the research on BTCC. One of the areas of interest is the development of BTCC-based fluorescent probes for the detection of metal ions. BTCC can also be further explored as a potential catalyst in organic reactions. In addition, further studies are needed to investigate the potential use of BTCC as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide, or BTCC, is a heterocyclic organic compound that has shown promising potential in various fields, including medicinal chemistry, material science, and catalysis. BTCC exhibits potent antitumor, anti-inflammatory, and antioxidant activities, and has been shown to inhibit the growth of various cancer cell lines. However, further studies are needed to fully understand the mechanism of action of BTCC and its potential applications in various fields.

Synthesis Methods

BTCC can be synthesized by the condensation reaction between o-toluidine and 2-amino-3-formylchromene in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form BTCC. The purity and yield of BTCC can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BTCC has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. In addition, BTCC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTCC has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

3-(2-methylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-13-6-2-5-9-18(13)23-21-17(20(22)24)12-16-15-8-4-3-7-14(15)10-11-19(16)25-21/h2-12H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIBMWOWGRQTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.